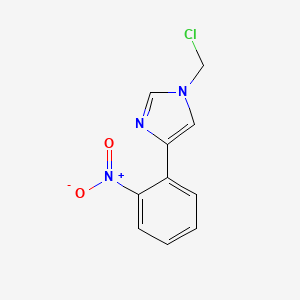
1-(Chloromethyl)-4-(2-nitrophenyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-4-(2-nitrophenyl)imidazole, also known as CNI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of imidazole, which is a five-membered heterocyclic ring containing two nitrogen atoms. CNI has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole involves the inhibition of bacterial cell wall synthesis. 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole specifically targets the peptidoglycan layer of the bacterial cell wall, preventing the formation of new cell wall material. This leads to the disruption of bacterial cell growth and division, ultimately resulting in cell death.
Biochemical and Physiological Effects
1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has been found to exhibit a range of biochemical and physiological effects. In addition to its antimicrobial activity, 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has been found to exhibit anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole is its broad-spectrum antimicrobial activity. This makes it a promising candidate for the development of new antibiotics that can target a range of bacterial and fungal pathogens. However, 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has also been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole. One area of research is the development of new drugs for the treatment of various diseases, including bacterial infections and inflammatory and oxidative stress-related diseases. Another area of research is the optimization of the synthesis method for 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole to yield higher purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole involves the reaction of 4-(2-nitrophenyl)imidazole with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole as the main product. This synthesis method has been optimized to yield high purity and yield of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole, making it suitable for various research applications.
Applications De Recherche Scientifique
1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has been extensively studied for its potential applications in scientific research. One of the main areas of research is the development of new drugs for the treatment of various diseases. 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
1-(chloromethyl)-4-(2-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-13-5-9(12-7-13)8-3-1-2-4-10(8)14(15)16/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOZKOXBKBWYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN(C=N2)CCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53415929 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

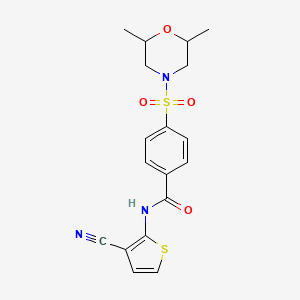
![7-ethoxy-10-(2-methylbenzyl)benzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B2501128.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2501131.png)

![3a,4,5,6,7,7a-Hexahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2501134.png)
![11-Acetyl-6-[(2,5-dimethylphenyl)methyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2501135.png)
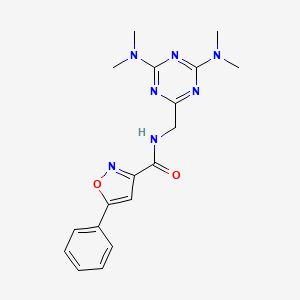
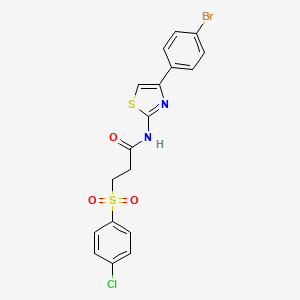
![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501138.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B2501139.png)

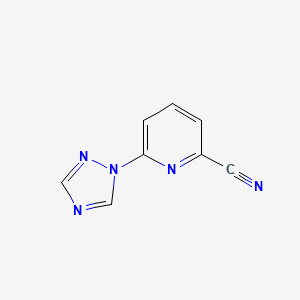
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea](/img/structure/B2501146.png)